molecular formula C11H9N3S B3317673 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole CAS No. 96911-79-4

3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole

Cat. No.: B3317673
CAS No.: 96911-79-4
M. Wt: 215.28 g/mol
InChI Key: QVQLRIDRLKDYCF-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-B]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in the structure imparts unique chemical properties to the compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea, acetone, and 2-bromopyridine under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-B]thiazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-B]thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and thiazole rings, along with the pyridine moiety, makes it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

3-methyl-6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-4-2-3-5-12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLRIDRLKDYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Reactant of Route 3
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Reactant of Route 4
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Reactant of Route 6
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole

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